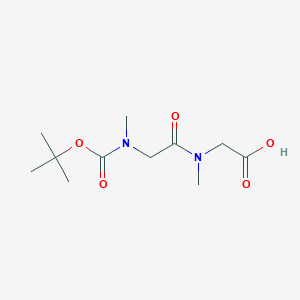

2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid

概要

説明

2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid is a useful research compound. Its molecular formula is C11H20N2O5 and its molecular weight is 260.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Similar compounds with a tert-butoxycarbonyl (boc) group are often used in the protection of amino acids , suggesting that this compound may interact with proteins or enzymes in the body.

Mode of Action

Compounds with a boc group are known to protect amino groups in biochemical reactions . The Boc group can be removed under acidic conditions, revealing the original amino group . This suggests that the compound may interact with its targets by releasing the protected amino group under certain conditions.

Pharmacokinetics

Similar compounds with a boc group are known to be soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol . This suggests that the compound may have good bioavailability.

Action Environment

Environmental factors such as pH could potentially influence the action, efficacy, and stability of this compound . For instance, the Boc group is typically removed under acidic conditions , so the compound’s activity could be influenced by the acidity of its environment.

生物活性

2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid, also known as CAS Number 56612-14-7, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, drawing from diverse research sources.

The molecular formula of this compound is CHNO. The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines. This structural characteristic may influence its biological activity by enhancing solubility and stability.

Synthesis Overview

The synthesis of this compound typically involves several steps, including the protection of amino groups and subsequent acylation. A representative synthesis pathway includes:

- Protection of the amine : The tert-butoxycarbonyl group is introduced to protect the amine during the reaction.

- Acylation : The protected amine is reacted with an appropriate acylating agent to form the acetamido derivative.

- Deprotection : The Boc group is removed to yield the final product.

The yield of these reactions can vary, with reported yields around 90% under optimized conditions .

The biological activity of this compound has been investigated in various contexts:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by modulating protein degradation pathways. It has been linked to the development of PROTAC (Proteolysis Targeting Chimeras), which utilize E3 ubiquitin ligases for targeted protein degradation, offering a novel approach in cancer therapy .

- Antimicrobial Properties : Research indicates potential antimicrobial effects, although specific mechanisms remain to be fully elucidated. The structural features that enhance membrane permeability may contribute to its efficacy against certain bacterial strains.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, although detailed kinetic studies are required to quantify this activity.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that compounds similar to this compound can induce apoptosis through the activation of caspase pathways .

- Animal Models : In vivo studies using murine models indicated that administration of this compound resulted in reduced tumor growth and improved survival rates compared to control groups .

- Safety and Toxicity : Toxicological assessments have revealed that while the compound exhibits promising biological activity, it also presents potential toxicity at higher concentrations, necessitating further safety evaluations .

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| CAS Number | 56612-14-7 |

| Anticancer Activity | Yes (via PROTAC mechanism) |

| Antimicrobial Activity | Potentially effective |

| Enzyme Inhibition | Yes (specific enzymes pending further study) |

| Reported Yield in Synthesis | ~90% |

科学的研究の応用

Pharmaceutical Development

Role as a Building Block:

This compound is primarily used as an intermediate in the synthesis of peptide-based pharmaceuticals. Its structure allows for the introduction of functional groups that enhance the efficacy and stability of drug candidates. The tert-butoxycarbonyl (Boc) protecting group is particularly useful in peptide synthesis as it can be easily removed under mild conditions, facilitating the formation of complex peptide structures .

Case Study:

In a study focusing on the synthesis of novel peptide analogs for cancer therapy, Boc-Methyl-Acetamido Acetic Acid was utilized to create a series of modified peptides that exhibited improved binding affinity to target receptors. The incorporation of this compound allowed researchers to systematically explore structure-activity relationships, leading to the identification of promising drug candidates .

Bioconjugation

Targeted Drug Delivery:

The compound is employed in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This is crucial for developing targeted drug delivery systems that improve therapeutic outcomes by enhancing the specificity and efficacy of drugs .

Research Example:

A recent investigation demonstrated the use of Boc-Methyl-Acetamido Acetic Acid in conjugating therapeutic antibodies with cytotoxic agents. This approach allowed for selective targeting of cancer cells while minimizing off-target effects, showcasing the compound's utility in creating more effective cancer treatments .

Analytical Chemistry

Chromatographic Applications:

Researchers utilize this compound in various analytical methods, particularly chromatography, to separate and identify complex mixtures. Its unique chemical properties facilitate the analysis of pharmaceutical formulations and biological samples, aiding in quality control and research applications .

Analytical Method Development:

In a development project for a new chromatographic technique, Boc-Methyl-Acetamido Acetic Acid was used as a reference standard. The compound's well-defined structure enabled precise calibration curves for quantifying related substances in drug formulations, enhancing the reliability of analytical results .

Proteomics

Understanding Protein Interactions:

In proteomics studies, this compound aids scientists in exploring protein interactions and functions at a molecular level. Understanding these interactions is vital for drug discovery and disease research, particularly in identifying potential therapeutic targets .

Case Study Insight:

A proteomics study utilized Boc-Methyl-Acetamido Acetic Acid to label specific proteins involved in metabolic pathways. This labeling facilitated the identification of protein complexes that are crucial for cellular signaling processes, providing insights into potential intervention strategies for metabolic disorders .

Chemical Biology

Insights into Biological Processes:

The compound plays a role in chemical biology by enabling researchers to investigate biological processes at a molecular level. This research can lead to innovative treatments and therapies by elucidating mechanisms underlying various diseases .

Research Findings:

A study focused on cellular response mechanisms employed Boc-Methyl-Acetamido Acetic Acid to modify signaling molecules within cells. This modification allowed researchers to track changes in cellular behavior in response to different stimuli, contributing valuable knowledge to the field of cellular biology .

特性

IUPAC Name |

2-[methyl-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13(5)6-8(14)12(4)7-9(15)16/h6-7H2,1-5H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKYOLYXEKQWSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(=O)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。